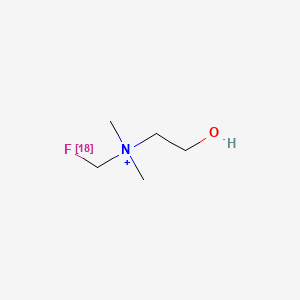
Fluorocholine F-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorocholine F-18 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a fluorine-18 labeled analog of choline, which is a vital nutrient involved in various biological processes. This compound is particularly significant in the detection and diagnosis of certain cancers, such as prostate cancer, due to its ability to highlight areas of increased cellular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorocholine F-18 typically involves the nucleophilic substitution of a precursor compound with fluorine-18. One common method is the reaction of dibromomethane with no-carrier-added fluorine-18 fluoride ion, assisted by potassium carbonate and Kryptofix 2.2.2, to produce fluorobromomethane. This intermediate is then reacted with dimethylethanolamine to yield this compound .
Industrial Production Methods: Industrial production of this compound involves the use of automated synthesis modules to ensure reproducibility and safety. These modules facilitate the production of the radiopharmaceutical in a controlled environment, allowing for high radiochemical yields and purity. The process typically includes the use of a cyclotron to produce fluorine-18, followed by automated synthesis and purification steps .
Chemical Reactions Analysis
Types of Reactions: Fluorocholine F-18 primarily undergoes nucleophilic substitution reactions during its synthesis. It does not typically participate in oxidation or reduction reactions due to its stable chemical structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Dibromomethane, fluorine-18 fluoride ion, potassium carbonate, Kryptofix 2.2.2, and dimethylethanolamine are commonly used reagents.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products: The major product of these reactions is this compound, which is used in PET imaging. The intermediate product, fluorobromomethane, is also significant in the synthesis process .
Scientific Research Applications
Fluorocholine F-18 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a tracer in PET imaging to study various biochemical processes. It helps in understanding the metabolism of choline and its derivatives in different biological systems .
Biology: In biological research, this compound is used to investigate cellular proliferation and membrane synthesis. It is particularly useful in studying the role of choline in cell membrane formation and function .
Medicine: In medicine, this compound is primarily used in the diagnosis and monitoring of cancers, such as prostate cancer and breast cancer. It helps in identifying areas of increased cellular activity, which is indicative of tumor growth . Additionally, it is used in the imaging of hyperparathyroidism to detect hyperfunctioning parathyroid glands .
Industry: In the industrial sector, this compound is used in the development of new radiopharmaceuticals and imaging agents. It serves as a model compound for the synthesis and evaluation of other fluorine-18 labeled tracers .
Mechanism of Action
Fluorocholine F-18 exerts its effects by mimicking the natural choline in the body. It is taken up by cells through choline transporters and phosphorylated by choline kinase, which is often overexpressed in tumor cells. This phosphorylation process traps this compound within the cells, allowing it to accumulate in areas of high cellular activity. The radiolabeled compound emits positrons, which are detected by PET imaging to produce detailed images of the targeted tissues .
Comparison with Similar Compounds
Fluorodeoxyglucose (FDG): Used primarily for imaging glucose metabolism in various cancers.
Fluoromethylcholine: Similar to Fluorocholine F-18 but with different pharmacokinetics and biodistribution.
Fluorothymidine: Used for imaging cellular proliferation, particularly in brain tumors.
Uniqueness: this compound is unique in its ability to specifically target choline metabolism, making it particularly useful for imaging prostate cancer and other tumors with high choline kinase activity. Its lower urinary excretion compared to other tracers also makes it advantageous for imaging pelvic regions .
Properties
CAS No. |
407582-13-2 |
|---|---|
Molecular Formula |
C5H13FNO+ |
Molecular Weight |
121.16 g/mol |
IUPAC Name |
(18F)fluoranylmethyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C5H13FNO/c1-7(2,5-6)3-4-8/h8H,3-5H2,1-2H3/q+1/i6-1 |
InChI Key |
PBVFROWIWWGIFK-KWCOIAHCSA-N |
Isomeric SMILES |
C[N+](C)(CCO)C[18F] |
Canonical SMILES |
C[N+](C)(CCO)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



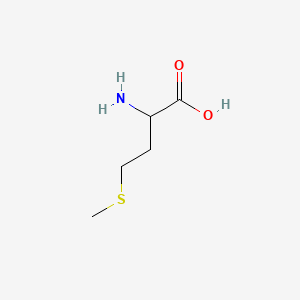

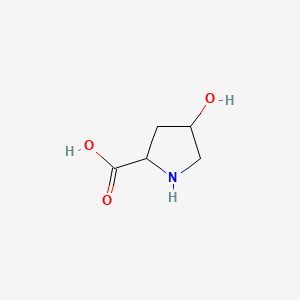
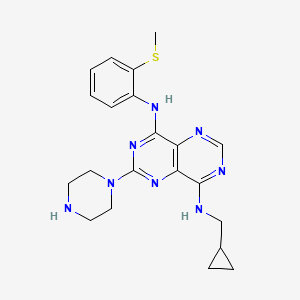


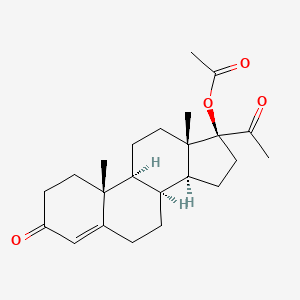
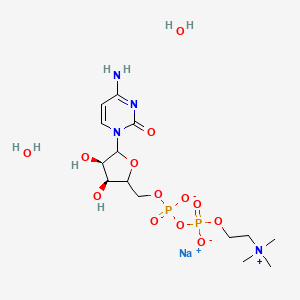
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10779397.png)
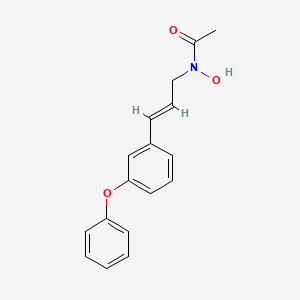
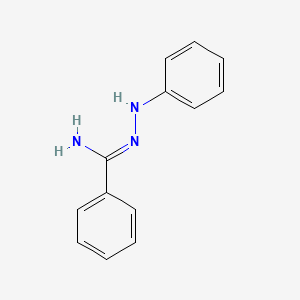
![(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;sulfuric acid](/img/structure/B10779415.png)
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B10779427.png)
